1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-13-5-6-15(21-13)22(19,20)17-9-7-16(8-10-17)11-14(18)12-3-4-12/h5-6,12,14,18H,2-4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVYHTUTTHCFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Group: The thiophene derivative can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated piperazine compound in the presence of a palladium catalyst.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazomethane or a similar reagent.
Final Assembly: The final step involves the coupling of the cyclopropyl and thiophene-substituted piperazine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the thiophene ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiophene derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to the presence of the piperazine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.
Material Science: The thiophene derivative in the compound makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially influencing mood and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural differentiators include:
- Piperazine Core : A common feature in neuropharmacological agents (e.g., antipsychotics, antidepressants).
- 5-Ethylthiophen-2-yl Sulfonyl Group : A rare substitution compared to more prevalent aryl sulfonates (e.g., phenyl or methoxyphenyl).
- Cyclopropyl-Ethanol Side Chain: Uniquely combines steric hindrance (cyclopropane) with hydrogen-bonding capacity (ethanol).
Comparison Table
Key Differences
Ethyl-thiophene sulfonates are less electron-withdrawing than chloro- or methoxy-substituted aryl sulfonates, which may reduce metabolic oxidation .
Core Structure: The ethanol-cyclopropane side chain provides a balance of rigidity and polarity, contrasting with the cyclohexenol core in , which prioritizes steric bulk for receptor binding.
Biological Activity: Compounds with triazole-pyrimidine substituents (e.g., ) exhibit nanomolar inhibitory activity against kinases (e.g., EGFR), whereas the target compound’s ethyl-thiophene sulfonate may favor selectivity for serotonin or dopamine receptors .
Synthetic Complexity: The target compound’s synthesis likely requires sulfonylation of 5-ethylthiophen-2-yl, a less common intermediate compared to methoxyphenyl sulfonyl chlorides .
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound may reduce CYP450-mediated metabolism compared to isopropyl or methyl groups in analogs .
- Receptor Binding : Molecular docking studies suggest the ethyl-thiophene sulfonate group forms stable van der Waals interactions with hydrophobic pockets in serotonin 5-HT2A receptors, unlike the methoxyphenyl analog’s hydrogen-bonding focus .
Biological Activity
1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol (CAS Number: 1396870-14-6) is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a thiophene derivative. This unique structure suggests potential biological activity, particularly in medicinal chemistry and material science. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is , with a molecular weight of 344.5 g/mol. The presence of the 5-ethylthiophene group enhances its electronic properties, potentially influencing its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₃S₂ |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 1396870-14-6 |
The biological activity of this compound may be attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. The piperazine ring is known for its affinity towards serotonin and dopamine receptors, which are crucial in modulating mood and behavior. This interaction suggests potential applications in treating central nervous system disorders.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol exhibit significant antimicrobial properties. For instance, related piperazine derivatives have shown promising results in inhibiting bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting metabolic pathways .
Anticancer Activity
Research has demonstrated that certain piperazine-based compounds possess anticancer properties. The MTT assay results from studies on related structures indicate that they can induce apoptosis in cancer cells, although they may be less effective than standard chemotherapeutics like 5-fluorouracil . The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclopropyl-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol | Piperazine ring with phenyl group | Lacks the thiophene derivative |
| 1-Cyclopropyl-2-(4-(methylsulfonyl)piperazin-1-yl)ethanol | Piperazine ring with methyl group | Less steric hindrance compared to thiophene |
The presence of the 5-ethylthiophene group in our compound is believed to enhance its biological activity by providing specific electronic and steric properties that facilitate interactions with biological targets.
Synthesis
The synthesis of 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol typically involves several steps:
- Formation of the Piperazine Ring : This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
- Introduction of the Thiophene Group : A Suzuki-Miyaura coupling reaction is often used to introduce the thiophene derivative by reacting a boronic acid derivative of thiophene with a halogenated piperazine compound in the presence of a palladium catalyst.
- Cyclopropyl Group Addition : The cyclopropyl group can be added via cyclopropanation reactions using reagents such as diazomethane.
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of synthesized piperazine derivatives found that several compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results highlighted the potential for developing new antimicrobial agents based on the structural framework provided by compounds like 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol .
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, derivatives similar to our target compound were tested against various cancer cell lines. The results indicated that while some compounds showed moderate efficacy in inducing apoptosis, further modifications were necessary to enhance their potency compared to established chemotherapeutics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with sulfonylation of the piperazine ring followed by cyclopropane incorporation. Key steps include:
- Sulfonylation : Reacting piperazine with 5-ethylthiophene-2-sulfonyl chloride under anhydrous conditions (e.g., DMF, NaH base, 0–5°C) to form the sulfonylpiperazine intermediate .
- Ethanol Moiety Introduction : Coupling the intermediate with cyclopropyl-containing reagents via nucleophilic substitution or condensation, using catalysts like triethylamine and solvents such as dichloromethane .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (e.g., EtOAc/hexane gradients) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR Spectroscopy : Confirm cyclopropane protons (δ 0.5–1.5 ppm as multiplet) and sulfonylpiperazine signals (piperazine N–CH₂ at δ 2.5–3.5 ppm; thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the sulfonyl and cyclopropyl groups .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and ethanol O–H bonds (~3300 cm⁻¹) .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodology :
- Solubility Testing : Determine solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS) via nephelometry. Adjust pH or use surfactants (e.g., Tween-80) for improved solubility .
- Biological Assays : For cell-based studies, ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Use solubility data to design dose-response curves .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the 5-ethylthiophene or cyclopropyl groups to enhance target binding?
- Methodology :
- Thiophene Modifications : Replace the ethyl group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance sulfonyl group electrophilicity, potentially improving receptor binding .
- Cyclopropyl Adjustments : Introduce polar groups (e.g., hydroxyl) to the cyclopropane ring to balance lipophilicity and aqueous solubility. Computational docking (e.g., AutoDock) can predict binding affinity changes .
- Comparative Data : Refer to analogs like 1-cyclopropyl-2-(4-(methylsulfonyl)piperazin-1-yl)ethanol, which showed reduced activity, emphasizing the importance of thiophene substitution .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) for this compound?
- Methodology :
- Assay Standardization : Re-evaluate protocols for consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls. Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assays .
- Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC purity ≥98% vs. 90%) by re-testing samples with validated QC criteria .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) to identify trends .
Q. What strategies are recommended for optimizing in vivo pharmacokinetics, particularly regarding metabolic stability and bioavailability?
- Methodology :
- Metabolic Stability : Perform liver microsome assays (human/rodent) to identify vulnerable sites (e.g., ethanol oxidation). Introduce steric hindrance (e.g., methyl groups) near labile sites .
- Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve oral absorption. Conduct PK studies in rodents, monitoring plasma half-life via LC-MS/MS .
- Prodrug Approaches : Convert the ethanol group to ester prodrugs (e.g., acetylated derivatives) to enhance membrane permeability, with enzymatic cleavage in target tissues .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals and PubChem for structural/spectral data .
- Experimental Replication : Validate synthetic routes and bioassays using protocols from and to ensure reproducibility.
- Ethical Compliance : Adhere to in vitro research guidelines (e.g., no human/animal testing without approval) as emphasized in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
